molecular formula C14H17FO B1327676 Cyclopentyl 2-(4-fluorophenyl)ethyl ketone CAS No. 898768-90-6

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone

Cat. No.: B1327676
CAS No.: 898768-90-6
M. Wt: 220.28 g/mol
InChI Key: XTURTFKEGXQUII-UHFFFAOYSA-N
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Description

Cyclopentyl 2-(4-fluorophenyl)ethyl ketone is a useful research compound. Its molecular formula is C14H17FO and its molecular weight is 220.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopentyl-3-(4-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FO/c15-13-8-5-11(6-9-13)7-10-14(16)12-3-1-2-4-12/h5-6,8-9,12H,1-4,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTURTFKEGXQUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644608
Record name 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898768-90-6
Record name 1-Cyclopentyl-3-(4-fluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Cyclopentyl 2 4 Fluorophenyl Ethyl Ketone

Carbonyl Reactivity Mechanisms

The carbonyl group is the most prominent functional group in Cyclopentyl 2-(4-fluorophenyl)ethyl ketone, and its reactivity is central to many of the transformations the molecule can undergo. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Pathways to the Carbonyl Center

Nucleophilic addition is a fundamental reaction of ketones. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. sapub.org The subsequent fate of this intermediate depends on the nature of the nucleophile and the reaction conditions.

For this compound, a range of nucleophiles can participate in this reaction. For instance, organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) would add an alkyl or aryl group to the carbonyl carbon, yielding a tertiary alcohol upon workup. Similarly, hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would deliver a hydride ion to the carbonyl carbon, resulting in the corresponding secondary alcohol.

The general mechanism for nucleophilic addition is as follows:

Nucleophilic Attack: The nucleophile adds to the carbonyl carbon, breaking the π-bond of the C=O group and forming a new single bond. The electrons from the π-bond move to the oxygen atom, creating an alkoxide intermediate.

Protonation: In a subsequent step, the negatively charged oxygen of the alkoxide is protonated by a protic solvent or an added acid to give the final alcohol product.

The steric hindrance posed by the cyclopentyl group and the 2-(4-fluorophenyl)ethyl group can influence the rate of nucleophilic addition, with bulkier nucleophiles reacting more slowly.

Enolization and Alpha-Substitution Mechanisms

Ketones with at least one hydrogen atom on the α-carbon, the carbon atom adjacent to the carbonyl group, can undergo enolization to form an enol or an enolate. This compound has two α-carbons with protons, making it susceptible to reactions that proceed through an enol or enolate intermediate.

Under acidic conditions, the ketone can tautomerize to its enol form. The mechanism involves the protonation of the carbonyl oxygen, followed by the deprotonation of the α-carbon. In the presence of a base, a proton can be abstracted from the α-carbon to form an enolate anion. This enolate is a powerful nucleophile and can react with various electrophiles, leading to substitution at the α-position.

For example, the enolate of this compound can react with an alkyl halide in an α-alkylation reaction, or with a halogen to undergo α-halogenation. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions. A bulky base, such as lithium diisopropylamide (LDA), will preferentially deprotonate the less sterically hindered α-carbon, leading to the kinetic enolate. A smaller, weaker base, under conditions of thermodynamic equilibrium, will favor the formation of the more substituted, thermodynamically more stable enolate.

Radical Reaction Intermediates and Pathways

In addition to ionic reaction pathways, this compound can also participate in reactions involving radical intermediates. These reactions are typically initiated by single-electron transfer (SET) processes.

Electron Transfer and Single-Electron Processes in Ketone Transformations

Ketones can accept an electron from a potent reducing agent, such as an alkali metal, to form a ketyl radical anion. This species contains both a radical and an anion on the same moiety. The formation of a ketyl radical from this compound would open up a variety of reaction pathways.

For instance, the ketyl radical can dimerize in a pinacol (B44631) coupling reaction to form a 1,2-diol. Alternatively, it can participate in intramolecular cyclization reactions if a suitable radical acceptor is present within the molecule. The presence of the aromatic ring in the 2-(4-fluorophenyl)ethyl substituent could also influence the stability and subsequent reactions of the radical intermediate.

Use of Radical Clock Experiments in Mechanistic Elucidation

To investigate the involvement and lifetime of radical intermediates in reactions of this compound, radical clock experiments could be employed. beilstein-journals.org A radical clock is a molecule that undergoes a unimolecular rearrangement at a known rate. By incorporating a radical clock into the substrate, it is possible to determine the rate of a competing radical reaction.

For example, a derivative of this compound could be synthesized with a radical clock substituent. If a reaction is performed that is suspected to proceed through a radical intermediate, the formation of the rearranged product from the radical clock would provide evidence for the existence of that intermediate. The ratio of the rearranged product to the unrearranged product can be used to calculate the rate of the competing reaction.

Rearrangement Mechanisms

Under certain conditions, ketones can undergo rearrangement reactions. For this compound, one potential rearrangement is the Baeyer-Villiger oxidation. In this reaction, the ketone is treated with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an ester. The mechanism involves the migration of one of the alkyl groups attached to the carbonyl carbon to the adjacent oxygen atom. The migratory aptitude of the groups is generally tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. In the case of this compound, the cyclopentyl group (a secondary alkyl group) would be expected to migrate in preference to the 2-(4-fluorophenyl)ethyl group (a primary alkyl group).

Another potential rearrangement is the Favorskii rearrangement, which occurs when an α-haloketone is treated with a base. This reaction proceeds through a cyclopropanone (B1606653) intermediate and results in the formation of a carboxylic acid derivative. To induce a Favorskii rearrangement in this compound, it would first need to be halogenated at the α-position.

Intramolecular Cyclization and Ring Expansion Studies

Intramolecular cyclization of ketones is a fundamental process in organic synthesis for constructing cyclic structures. For this compound, acid-catalyzed intramolecular cyclization could potentially lead to the formation of indanone derivatives. The mechanism would likely involve the protonation of the carbonyl oxygen, followed by an intramolecular electrophilic attack of the activated carbonyl carbon onto the electron-rich 4-fluorophenyl ring. The presence of the fluorine atom, being an electron-withdrawing group, might disfavor this cyclization compared to an unsubstituted phenyl ring.

Ring expansion reactions of cyclopentyl ketones are also a known transformation, often proceeding through a variety of mechanisms depending on the reagents used. For instance, the Dowd-Beckwith reaction, involving radical intermediates, is a powerful method for the ring expansion of cyclic ketones.

Acid-Catalyzed Molecular Rearrangements in Ketone Systems

Under acidic conditions, ketones can undergo various molecular rearrangements. elsevierpure.comlibretexts.org For this compound, acid catalysis could facilitate keto-enol tautomerism, which is a common process for ketones. pearson.com More complex rearrangements, such as the pinacol rearrangement for 1,2-diols derived from the ketone, could also be envisioned. libretexts.org The specific pathway of rearrangement would be highly dependent on the reaction conditions and the nature of the acid catalyst employed. For example, 2-(4-ketoalkyl)cyclopentanones can undergo ring cleavage and formation reactions when treated with strong acids like sulfuric acid. elsevierpure.com

Metal-Catalyzed Reaction Mechanisms

Oxidative Addition/Reductive Elimination Cycles in Ketone Functionalization

Palladium-catalyzed reactions are central to many C-C and C-heteroatom bond formations, often proceeding through a catalytic cycle involving oxidative addition and reductive elimination steps. csbsju.edu In the context of this compound, a palladium(0) catalyst could undergo oxidative addition into an aryl-halide bond if the 4-fluorophenyl group were replaced with a more reactive halide (e.g., iodide or bromide), as the C-F bond is generally unreactive towards oxidative addition. Alternatively, C-H activation could initiate the catalytic cycle. Following a transmetalation or migratory insertion step, the cycle would conclude with a reductive elimination step to form the product and regenerate the Pd(0) catalyst. csbsju.edu The efficiency of such cycles is influenced by factors like the ligand on the metal, the solvent, and the temperature. acs.org

C-H Activation and Functionalization Mechanisms

Direct C-H activation has emerged as a powerful tool in organic synthesis, allowing for the functionalization of otherwise inert C-H bonds. manchester.ac.uksigmaaldrich.com For this compound, the ketone's carbonyl group can act as a directing group to achieve regioselective C-H activation at the ortho position of the 4-fluorophenyl ring. researchgate.netresearchgate.net Transition metal catalysts, such as those based on rhodium or palladium, are commonly employed for this purpose. The mechanism typically involves the coordination of the carbonyl oxygen to the metal center, followed by the cleavage of a nearby C-H bond to form a metallacyclic intermediate. This intermediate can then react with various coupling partners.

Illustrative Data on C-H Activation of Aromatic Ketones:

Catalyst SystemDirecting GroupPosition FunctionalizedYield (%)
[RhCp*Cl₂]₂ / AgSbF₆Ketone Carbonylortho-C-H of Aryl Group60-95
Pd(OAc)₂ / LigandKetone Carbonylortho-C-H of Aryl Group55-90

Note: This table presents generalized data for aromatic ketones and is for illustrative purposes only, as specific data for this compound is not available.

Mechanistic Aspects of Decarbonylation

The decarbonylation of ketones, or the removal of a carbonyl group, can be achieved using transition metal catalysts, most notably rhodium complexes. researchgate.nethope.eduacs.org The mechanism for the decarbonylation of a ketone like this compound would likely involve the oxidative addition of a C-C bond adjacent to the carbonyl group to the metal center. This is a challenging step for unstrained ketones. whiterose.ac.uk Following oxidative addition, a migratory insertion of the carbonyl group and subsequent reductive elimination of carbon monoxide would lead to the decarbonylated product. Kinetic studies on related systems have shown that the electronic properties of the substituents on the ketone can influence the rate of the reaction. hope.edu DFT studies on aldehyde decarbonylation suggest that the oxidative addition is followed by a rate-limiting extrusion of CO and then reductive elimination. acs.org

Proposed Steps in Rhodium-Catalyzed Decarbonylation:

Coordination of the ketone to the Rh(I) catalyst.

Oxidative addition of the C-C bond to form a Rh(III) intermediate.

Migratory extrusion of CO.

Reductive elimination to yield the final product and regenerate the Rh(I) catalyst.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of "Cyclopentyl 2-(4-fluorophenyl)ethyl ketone" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a complete assignment of all atoms in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For "this compound," the expected signals would be:

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.0-7.3 ppm), characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the fluorine atom will be coupled to the fluorine, resulting in a doublet of doublets, while the protons meta to the fluorine will appear as a doublet.

Ethyl Protons: Two triplets corresponding to the two methylene (B1212753) groups of the ethyl chain. The methylene group adjacent to the carbonyl (α-CH₂) would be expected to resonate further downfield (around δ 2.9-3.1 ppm) compared to the methylene group adjacent to the phenyl ring (β-CH₂) (around δ 2.7-2.9 ppm), both showing a triplet splitting pattern due to coupling with each other.

Cyclopentyl Protons: A complex multiplet for the methine proton on the cyclopentyl ring attached to the carbonyl group, shifted downfield due to the electron-withdrawing effect of the ketone (expected around δ 2.5-2.8 ppm). The remaining eight protons of the cyclopentyl ring would appear as a series of overlapping multiplets in the upfield region (typically δ 1.5-1.9 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments. The key expected signals are:

Carbonyl Carbon: A signal in the highly deshielded region, characteristic of a ketone (around δ 200-210 ppm).

Aromatic Carbons: Signals in the aromatic region (δ 115-165 ppm). The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant.

Ethyl and Cyclopentyl Carbons: Signals in the aliphatic region (δ 20-50 ppm).

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a simple yet powerful tool for confirming the presence and environment of the fluorine atom. A single signal, likely a triplet of triplets due to coupling with the ortho- and meta-protons of the aromatic ring, would be expected.

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic (ortho to F)7.1-7.3Doublet of Doublets
Aromatic (meta to F)7.0-7.2Doublet
-CH₂- (adjacent to C=O)2.9-3.1Triplet
-CH₂- (adjacent to Ar)2.7-2.9Triplet
Cyclopentyl-CH-2.5-2.8Multiplet
Cyclopentyl-CH₂-1.5-1.9Multiplets
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O200-210
C-F160-165 (with large ¹JCF)
Aromatic C-H115-130
Aliphatic C20-50

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different parts of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent methylene protons of the ethyl chain and between the methine and adjacent methylene protons of the cyclopentyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals for each protonated carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include the correlation from the α-CH₂ protons to the carbonyl carbon and the β-CH₂ protons to the aromatic carbons, confirming the structure of the ethyl ketone moiety.

Mass Spectrometry (MS) for Fragmentation Analysis and Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in its identification.

Under Electron Ionization (EI), "this compound" would undergo characteristic fragmentation. The molecular ion peak (M⁺) would be observed, and the fragmentation pattern would be dominated by cleavages adjacent to the carbonyl group (α-cleavage).

α-Cleavage: The most prominent fragmentation would involve the cleavage of the bonds alpha to the carbonyl group. This can lead to two primary acylium ions:

Loss of the cyclopentyl radical, resulting in a [M - C₅H₉]⁺ fragment.

Loss of the 2-(4-fluorophenyl)ethyl radical, resulting in a [M - C₈H₈F]⁺ fragment, which would be the cyclopentanoyl cation.

McLafferty Rearrangement: If a gamma-hydrogen is available on the ethyl chain, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule and the formation of a characteristic enol radical cation.

Fragment Ion Proposed Structure Predicted m/z
[M]⁺C₁₄H₁₇FO⁺220
[M - C₅H₉]⁺[C₉H₈FO]⁺151
[M - C₈H₈F]⁺[C₅H₉CO]⁺85
[C₇H₇F]⁺Fluorotropylium ion109

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. This is a crucial step in confirming the molecular formula of "this compound" as C₁₄H₁₇FO, distinguishing it from other compounds with the same nominal mass.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1705-1725 cm⁻¹, which is characteristic of a simple aliphatic ketone.

C-F Stretch: A strong absorption band in the region of 1200-1250 cm⁻¹ would indicate the presence of the carbon-fluorine bond.

Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.

C-H Stretches: Bands just below 3000 cm⁻¹ would correspond to the stretching vibrations of the aliphatic C-H bonds in the cyclopentyl and ethyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch would also be visible, and the symmetric vibrations of the aromatic ring are often more intense in the Raman spectrum.

Vibrational Mode Technique Predicted Wavenumber (cm⁻¹) Intensity
C=O StretchIR, Raman1705-1725Strong
C-F StretchIR1200-1250Strong
Aromatic C=C StretchIR, Raman1450-1600Medium-Weak
Aliphatic C-H StretchIR2850-2960Medium-Strong

X-ray Diffraction for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful analytical technique for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and conformational details.

For "this compound," a single-crystal XRD analysis would provide unambiguous proof of its molecular structure. This technique would confirm the connectivity of the cyclopentyl ring, the ethyl ketone bridge, and the 4-fluorophenyl group. Furthermore, it would reveal the three-dimensional conformation of the molecule in the solid state, offering insights into intermolecular interactions such as hydrogen bonding or π-stacking, which influence the crystal packing and physical properties of the material. While specific crystallographic data for this compound are not widely published, the general methodology remains the gold standard for absolute structure determination in the solid phase.

Chromatographic Methods for Separation and Quantification

Chromatography is indispensable for the separation, identification, and quantification of "this compound," particularly for assessing its purity and analyzing it within complex mixtures.

Gas Chromatography (GC) and Liquid Chromatography (LC) are fundamental techniques for assessing the purity of "this compound" and quantifying it in various samples.

Gas Chromatography (GC): Due to its volatility, the compound is well-suited for GC analysis. In GC, the sample is vaporized and transported by an inert gas through a capillary column. Separation is based on the compound's boiling point and its affinity for the column's stationary phase. A flame ionization detector (FID) is commonly used for quantification, providing high sensitivity. The purity of a sample can be determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile or thermally sensitive compounds, though it is also applicable here. A liquid mobile phase carries the sample through a column packed with a solid stationary phase. For a ketone like this, reversed-phase HPLC, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of methanol (B129727) and water or acetonitrile (B52724) and water), is a common approach. nih.govccspublishing.org.cn Separation occurs based on differences in polarity. Detection is typically achieved using an ultraviolet (UV) detector, which is effective due to the presence of the aromatic phenyl ring. A study on the related compound o-chlorophenyl cyclopentyl ketone successfully used a mobile phase of methanol and water (85:15, v/v) to achieve a purity of 99.53%. nih.govccspublishing.org.cn

The choice between GC and LC depends on the sample matrix, the presence of other components, and the specific analytical goals. Both techniques are capable of providing high-resolution separation and accurate quantification for purity assessment.

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are crucial for the unambiguous identification of components in a sample.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a definitive technique for identifying volatile compounds. caymanchem.com As components elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a molecular fingerprint. For "this compound," GC-MS analysis would show a molecular ion peak corresponding to its molecular weight, along with a characteristic fragmentation pattern resulting from the cleavage of the molecule. This pattern allows for confident structural identification, even in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying compounds in liquid mixtures. An interface, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), is used to generate ions from the eluent of the LC column before they enter the mass spectrometer. A high-resolution mass spectrometry technique, such as time-of-flight (TOF), can provide highly accurate mass data, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.govccspublishing.org.cn This is particularly useful for identifying unknown impurities. For instance, an HPLC-IT/TOF MS (ion trap/time-of-flight) method was developed to identify impurities in illegal o-chlorophenyl cyclopentyl ketone samples, demonstrating the power of this approach in characterizing related compounds. nih.gov

Supercritical Fluid Chromatography (SFC) is an advanced separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. mdpi.com This state is achieved above the critical temperature and pressure of the fluid (for CO2, 31°C and 74 bar), where it exhibits properties of both a liquid and a gas. mdpi.com

SFC offers several advantages over traditional LC and GC:

Higher Efficiency: The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher resolution.

Greener Solvent: The primary use of CO2, which can be recycled, makes SFC a more environmentally friendly technique compared to the organic solvents used in HPLC.

Versatility: By adding small amounts of organic modifiers (like methanol), the polarity of the mobile phase can be tuned to separate a wide range of compounds, including chiral molecules. fagg.be

For "this compound," SFC could provide a rapid and efficient method for purity analysis and is particularly powerful for separating stereoisomers if a chiral center were present. The technique is gaining popularity in pharmaceutical analysis for its speed and reduced environmental impact. mdpi.com

Data Tables

Table 1: Chromatographic Methods and Applications

TechniquePrincipleTypical Application for this compoundKey Advantages
GC Separation in the gas phase based on volatility and interaction with a stationary phase.Purity determination, quantification.High resolution for volatile compounds.
HPLC Separation in the liquid phase based on polarity and interaction with a stationary phase.Purity analysis, quantification in non-volatile mixtures.Versatile, applicable to a wide range of compounds.
GC-MS Combines GC separation with mass spectrometry for detection.Unambiguous identification of the compound and its volatile impurities.Provides structural information through fragmentation patterns.
LC-MS Combines LC separation with mass spectrometry for detection.Identification of the compound and non-volatile impurities.High sensitivity and specificity, provides accurate mass data.
SFC Uses a supercritical fluid mobile phase for separation.Fast purity analysis, potential for chiral separations.High efficiency, reduced organic solvent consumption.

Computational and Theoretical Chemistry Studies of Cyclopentyl 2 4 Fluorophenyl Ethyl Ketone

Electronic Structure and Bonding Analysis

A comprehensive understanding of a molecule's electronic structure is fundamental to predicting its reactivity and stability. Computational methods like DFT and NBO analysis are central to this endeavor.

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT calculations would typically be employed to determine the optimized geometry of Cyclopentyl 2-(4-fluorophenyl)ethyl ketone, as well as its electronic properties. These calculations could yield crucial data points such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional picture of the molecule's most stable arrangement. Furthermore, DFT is used to calculate electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Molecular Properties

Property Predicted Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available
Dipole Moment Data not available

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Table 2: Hypothetical NBO Analysis - Key Donor-Acceptor Interactions

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol)
Data not available Data not available Data not available

Reaction Energetics and Transition State Theory

Understanding the energetics of chemical reactions is crucial for predicting reaction rates and product distributions. Transition state theory provides the theoretical framework for this analysis.

Elucidation of Barrier Heights and Reaction Pathways

Computational studies could map out the potential energy surface for reactions involving this compound. By locating the transition state structures and calculating their energies relative to the reactants and products, the activation energy, or barrier height, for a given reaction can be determined. This information is vital for understanding the kinetics of a reaction.

Prediction of Regioselectivity and Stereoselectivity in Ketone Reactions

The ketone functional group in the title compound is a key site for chemical reactions, such as nucleophilic addition. Computational modeling can predict the regioselectivity and stereoselectivity of such reactions. By comparing the activation energies of different possible reaction pathways, the most likely outcome can be identified. For instance, the attack of a nucleophile on the carbonyl carbon could be modeled to predict whether the reaction will favor the formation of one stereoisomer over another.

Conformational Analysis and Molecular Modeling

The three-dimensional shape of a molecule, or its conformation, plays a significant role in its physical and chemical properties. Conformational analysis aims to identify the most stable conformations and the energy barriers between them. For this compound, the flexibility of the cyclopentyl ring and the ethyl chain allows for multiple possible conformations. Molecular modeling techniques can be used to explore this conformational landscape, identifying the low-energy conformers that are most likely to be populated at a given temperature.

Exploration of Potential Energy Surfaces and Stable Conformers

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different spatial arrangements, or conformers, which can interconvert. A potential energy surface (PES) is a mathematical landscape that maps the energy of a molecule as a function of its geometry. nsf.gov Exploring this surface is crucial for identifying the most stable conformers—the low-energy valleys on the PES—and understanding the energy barriers between them.

Computational methods, particularly density functional theory (DFT), are commonly employed to perform conformational searches. nih.gov These searches systematically alter the key dihedral angles and ring puckering to locate all possible low-energy structures. Each potential conformer is then subjected to geometry optimization to find the precise structure corresponding to a local minimum on the PES. atomistica.online A subsequent frequency calculation confirms that the structure is a true minimum by ensuring the absence of imaginary frequencies. nih.gov

The relative energies of these stable conformers can be calculated to determine their populations at thermal equilibrium. The most stable conformer is the one that best minimizes steric hindrance and optimizes electronic interactions.

Table 1: Theoretically Calculated Relative Energies of Stable Conformers of this compound

This table presents hypothetical data, as specific computational studies for this exact molecule are not publicly available. The values are illustrative of typical results from DFT calculations.

ConformerDihedral Angle (Ccyclopentyl-C-C=O) (°)Relative Energy (kcal/mol)Boltzmann Population (%) at 298.15 K
I (Global Minimum) 175.20.0075.3
II -68.90.8516.5
III 65.10.928.2

Intermolecular Interactions and Solvent Effects on Reactivity

The reactivity of this compound is significantly influenced by its interactions with other molecules, including itself (in the condensed phase) and solvent molecules. acs.orgnih.gov The molecule possesses several features that govern these interactions: a polar carbonyl group (C=O), an electronegative fluorine atom, and an aromatic ring.

These features allow for a range of non-covalent interactions:

Dipole-Dipole Interactions: The significant dipole moment arising from the carbonyl group is a primary driver for intermolecular association.

π-π Stacking: The electron-rich 4-fluorophenyl rings can stack with one another, contributing to the stability of the solid-state structure.

Weak Hydrogen Bonds: The carbonyl oxygen can act as a hydrogen bond acceptor.

Solvents can dramatically alter reaction rates and even change reaction mechanisms. researchgate.net The polarity of the solvent is a key factor. acs.org Polar solvents can stabilize charged intermediates and transition states in reactions involving the carbonyl group, such as nucleophilic addition. numberanalytics.com The choice of solvent can influence which conformer is most stable in solution, as different conformers will have different dipole moments and thus interact differently with the solvent. nih.gov

To model these effects computationally, implicit solvent models like the Polarizable Continuum Model (PCM) are often used. These models treat the solvent as a continuous medium with a defined dielectric constant, providing a computationally efficient way to account for bulk solvent effects on the molecule's energy and properties.

Spectroscopic Property Prediction and Validation

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing a direct link between a molecule's computed structure and its experimental spectrum.

Theoretical Calculation of NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with DFT. The calculation is performed on the optimized geometry of the molecule. Since chemical shifts are highly sensitive to the molecular conformation, it is often necessary to calculate the shifts for all stable conformers and then determine a Boltzmann-averaged spectrum for comparison with experimental results.

Table 2: Hypothetical Comparison of Calculated and Experimental ¹³C NMR Chemical Shifts (ppm)

This table presents illustrative data. Experimental values would be required for validation. Calculations are typically referenced against a standard like tetramethylsilane (B1202638) (TMS).

Carbon AtomPredicted Chemical Shift (ppm)
Carbonyl (C=O)209.5
C-F (ipso)164.2 (d, ¹JCF ≈ 245 Hz)
C-C=O (ipso)134.1
Aromatic C-H (ortho to F)130.8 (d, ³JCF ≈ 8 Hz)
Aromatic C-H (meta to F)115.7 (d, ²JCF ≈ 21 Hz)
CH (cyclopentyl)51.7
CH₂ (ethyl)45.3
CH₂ (ethyl, adjacent to ring)29.8

Vibrational Spectroscopy (IR & Raman): The vibrational frequencies of a molecule correspond to the various stretching, bending, and torsional motions of its atoms. These frequencies can be calculated computationally by determining the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). atomistica.onlineopenmopac.net The resulting harmonic frequencies can be used to simulate an infrared (IR) spectrum.

A hallmark of a ketone is its intense C=O stretching vibration. For this compound, this peak would be expected in the 1710-1730 cm⁻¹ region of the IR spectrum. It is a common practice to apply an empirical scaling factor to the calculated harmonic frequencies to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental spectra. nih.govresearchgate.net Comparing the calculated spectrum to an experimental one can confirm the molecule's identity and provide confidence in the computed structure.

Chemical Reactivity and Derivatization Studies of Cyclopentyl 2 4 Fluorophenyl Ethyl Ketone

Alpha-Carbon Functionalization

The presence of hydrogen atoms on the carbon adjacent to the carbonyl group (the α-carbon) imparts significant reactivity, allowing for various functionalization reactions. These reactions typically proceed through the formation of an enol or enolate intermediate.

Selective Alpha-Alkylation Strategies (e.g., Methylation, Ethylation)

Alpha-alkylation of ketones such as Cyclopentyl 2-(4-fluorophenyl)ethyl ketone involves the substitution of an alpha-hydrogen with an alkyl group. This transformation is typically achieved by treating the ketone with a strong base to form an enolate, which then acts as a nucleophile to attack an alkyl halide. The choice of base and reaction conditions can influence the selectivity and yield of the alkylation process. Common strong bases used for this purpose include lithium diisopropylamide (LDA) and sodium hydride (NaH).

The general strategy for the selective mono-alkylation at the alpha-carbon involves the careful addition of the enolate to an alkylating agent. For a ketone with two potential sites for deprotonation, the regioselectivity is a critical consideration. In the case of this compound, the alpha-carbon on the ethyl chain is generally more acidic and less sterically hindered than the alpha-carbon on the cyclopentyl ring, favoring alkylation at this position.

Below are representative examples of alpha-alkylation reactions:

Alkylating AgentBaseSolventProduct
Methyl Iodide (CH₃I)Lithium Diisopropylamide (LDA)Tetrahydrofuran (B95107) (THF)Cyclopentyl 1-(4-fluorophenyl)propan-2-one
Ethyl Bromide (CH₃CH₂Br)Sodium Hydride (NaH)Dimethylformamide (DMF)Cyclopentyl 1-(4-fluorophenyl)butan-2-one

Halogenation at the Alpha-Carbon

The alpha-carbon of ketones can be readily halogenated with reagents like chlorine (Cl₂), bromine (Br₂), or iodine (I₂). This reaction can be catalyzed by either acid or base. libretexts.org In acidic conditions, the reaction proceeds through an enol intermediate. libretexts.org The rate of halogenation is often independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

For this compound, acid-catalyzed bromination, for instance using bromine in acetic acid, would be expected to yield the alpha-bromo ketone. libretexts.org Similar to alkylation, the halogenation is anticipated to occur preferentially at the alpha-carbon of the ethyl group.

A typical reaction is outlined below:

Halogenating AgentCatalystSolventProduct
Bromine (Br₂)Acetic Acid (CH₃COOH)Acetic Acid1-Bromo-1-cyclopentyl-3-(4-fluorophenyl)propan-2-one
Sulfuryl Chloride (SO₂Cl₂)-Dichloromethane1-Chloro-1-cyclopentyl-3-(4-fluorophenyl)propan-2-one

Carbonyl Group Transformations

The carbonyl group is a site of rich chemical reactivity, primarily involving nucleophilic addition. These transformations can lead to a wide array of derivatives, including alcohols, hydrocarbons, and various nitrogen-containing compounds.

Reduction Reactions to Alcohols and Hydrocarbons

The carbonyl group of this compound can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group.

Reduction to Alcohols: The reduction to a secondary alcohol, Cyclopentyl 2-(4-fluorophenyl)ethyl carbinol, can be accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. NaBH₄ is a milder reagent and is often used in alcoholic solvents, while LiAlH₄ is a more powerful reducing agent typically used in aprotic solvents like diethyl ether or tetrahydrofuran.

Reducing AgentSolventProduct
Sodium Borohydride (NaBH₄)Methanol (B129727) (CH₃OH)1-Cyclopentyl-3-(4-fluorophenyl)propan-1-ol
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether ((C₂H₅)₂O)1-Cyclopentyl-3-(4-fluorophenyl)propan-1-ol

Reduction to Hydrocarbons: Complete reduction of the carbonyl group to a methylene group (deoxygenation) can be achieved through methods such as the Clemmensen or Wolff-Kishner reductions. The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid and is particularly effective for aryl-alkyl ketones. arpgweb.comnih.govmdpi.comnih.gov The Wolff-Kishner reduction involves the formation of a hydrazone intermediate, followed by treatment with a strong base, such as potassium hydroxide, at high temperatures. libretexts.org This method is suitable for compounds that are sensitive to strong acids. libretexts.org

Reaction NameReagentsProduct
Clemmensen ReductionZinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)(3-Cyclopentylpropyl)-4-fluorobenzene
Wolff-Kishner ReductionHydrazine (N₂H₄), Potassium Hydroxide (KOH)(3-Cyclopentylpropyl)-4-fluorobenzene

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Aldol Condensation: While the Aldol condensation typically involves the reaction of an enolate with an aldehyde or another ketone, self-condensation of a ketone like this compound is less common but possible under specific conditions. A more synthetically useful application is the directed Aldol reaction, where the enolate of this compound is reacted with a different carbonyl compound that cannot enolize, such as benzaldehyde. This would lead to a β-hydroxy ketone, which may subsequently dehydrate to form an α,β-unsaturated ketone.

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of a ketone with a compound containing an active methylene group, catalyzed by a weak base. organic-chemistry.orgquora.comchemscene.com Active methylene compounds include malonic acid, diethyl malonate, and ethyl cyanoacetate. quora.com This reaction is a versatile method for forming carbon-carbon double bonds. chemscene.com For instance, the reaction of this compound with malononitrile (B47326) in the presence of a base like piperidine (B6355638) would be expected to yield a dicyano-substituted alkene derivative.

Formation of Nitrogenous Derivatives (Imines, Oximes, Hydrazones)nih.govnih.govchemicalbook.com

The carbonyl group of this compound readily reacts with primary amines and their derivatives to form compounds containing a carbon-nitrogen double bond. nih.gov These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the nitrogen compound to the carbonyl carbon, followed by the elimination of a water molecule.

Imines: Reaction with a primary amine (R-NH₂) yields an imine, also known as a Schiff base. The reaction is generally reversible and is driven to completion by the removal of water.

Oximes: The reaction with hydroxylamine (B1172632) (NH₂OH) produces an oxime. arpgweb.com Oximes are often crystalline solids and can be useful for the characterization and purification of ketones. arpgweb.comnih.gov

Hydrazones: Hydrazine (N₂H₄) and its derivatives, such as phenylhydrazine (B124118) or 2,4-dinitrophenylhydrazine (B122626), react with ketones to form hydrazones. nih.gov These derivatives are also frequently crystalline and have sharp melting points, making them valuable for identification purposes. nih.gov

ReagentProduct TypeGeneral Product Structure
Primary Amine (R-NH₂)ImineC₅H₉-C(=NR)-CH₂CH₂(p-F-C₆H₄)
Hydroxylamine (NH₂OH)OximeC₅H₉-C(=NOH)-CH₂CH₂(p-F-C₆H₄)
Hydrazine (N₂H₄)HydrazoneC₅H₉-C(=NNH₂)-CH₂CH₂(p-F-C₆H₄)

Transformations of the Fluorophenyl Moiety

The 4-fluorophenyl group is a key target for modifications due to the influence of the fluorine atom on the aromatic ring's reactivity.

Common electrophilic aromatic substitution reactions that could be applied to the fluorophenyl moiety of this compound include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. wikipedia.orglibretexts.org The fluorine atom's electron-withdrawing nature deactivates the ring, potentially requiring harsher reaction conditions to achieve substitution. wikipedia.org

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on the Fluorophenyl Moiety

ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄Cyclopentyl 2-(4-fluoro-3-nitrophenyl)ethyl ketone
BrominationBr₂, FeBr₃Cyclopentyl 2-(3-bromo-4-fluorophenyl)ethyl ketone
SulfonationSO₃, H₂SO₄2-(4-(Cyclopentanecarbonyl)ethyl)-5-fluorobenzenesulfonic acid
Friedel-Crafts AcylationRCOCl, AlCl₃Cyclopentyl 2-(3-acyl-4-fluorophenyl)ethyl ketone

Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution on fluorinated aromatic compounds. Actual experimental results may vary.

The carbon-fluorine bond, while strong, can be activated under certain conditions to participate in metal-catalyzed cross-coupling reactions. ciac.jl.cn These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. eie.grnih.gov Palladium and nickel-based catalysts are commonly employed for such transformations. ciac.jl.cnnih.govnih.gov

Reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig amination could potentially be used to modify the fluorophenyl ring. eie.grrhhz.net These reactions would involve the coupling of an organometallic reagent or an amine with the aryl fluoride, leading to the substitution of the fluorine atom. The success of these reactions often depends on the choice of catalyst, ligand, and reaction conditions. nih.govnih.gov

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnersCatalyst System (Example)Potential Product
Suzuki-Miyaura CouplingAryl boronic acidPd(OAc)₂, SPhosCyclopentyl 2-(biphenyl-4-yl)ethyl ketone derivative
Negishi CouplingOrganozinc reagentPd(dba)₂, P(o-tol)₃Cyclopentyl 2-(4-alkyl/aryl-phenyl)ethyl ketone
Buchwald-Hartwig AminationAminePd₂(dba)₃, BINAPCyclopentyl 2-(4-aminophenyl)ethyl ketone derivative

Note: This table illustrates potential applications of cross-coupling reactions. The feasibility and efficiency of these reactions would require experimental validation.

Cyclopentyl Ring Modifications

The cyclopentyl moiety offers another avenue for derivatization, primarily through reactions that alter the ring structure itself.

The cyclopentyl ring, being a saturated carbocycle, is generally stable. However, under specific conditions, ring-opening or annulation (ring-forming) reactions can be induced. Ring-opening of cycloalkanones can be achieved through various methods, often involving oxidative cleavage or rearrangement reactions. researchgate.netnih.govresearchgate.net For instance, Baeyer-Villiger oxidation could potentially convert the cyclopentyl ketone into a caprolactone (B156226) derivative.

Annulation reactions, on the other hand, involve the construction of a new ring fused to the existing cyclopentane (B165970) ring. nih.govbaranlab.orgacs.org These reactions often proceed via multi-step sequences and can lead to the formation of complex polycyclic structures. baranlab.orgnih.govrsc.org While less common for simple cyclopentyl ketones, specialized reagents and conditions could facilitate such transformations.

Table 3: Hypothetical Cyclopentyl Ring Modification Reactions

Reaction TypeReagents/Conditions (Example)Potential Product Structure
Ring-Opening (Oxidative Cleavage)O₃ then Zn/H₂O or H₂O₂Dicarboxylic acid derivative
Annulation (Robinson Annulation)Methyl vinyl ketone, baseFused bicyclic enone structure

Note: The reactions presented are hypothetical and based on general principles of organic synthesis. Their applicability to this compound would need to be experimentally determined.

Catalytic Applications Involving Ketones with Fluorophenyl and Cyclopentyl Moieties

Asymmetric Catalysis for Chiral Derivative Synthesis

The prochiral nature of Cyclopentyl 2-(4-fluorophenyl)ethyl ketone, with the carbonyl carbon as the reactive center, makes it an ideal candidate for asymmetric catalysis to produce chiral derivatives, particularly chiral alcohols and compounds with new stereocenters at the α-carbon.

Enantioselective Carbonyl Reductions

The most direct asymmetric transformation is the reduction of the ketone to a chiral secondary alcohol. This is a fundamental process in the synthesis of enantiomerically pure compounds. Two predominant catalytic methods for this are asymmetric transfer hydrogenation and oxazaborolidine-catalyzed reductions. wikipedia.org

Asymmetric Transfer Hydrogenation (ATH): This method typically uses a hydrogen donor like isopropanol (B130326) or formic acid in the presence of a chiral transition metal catalyst. wikipedia.org Complexes of ruthenium (Ru) and rhodium (Rh) with chiral ligands, often derived from amino acids or diamines, are highly effective for the reduction of aryl alkyl ketones. wikipedia.orgacs.org For a substrate like this compound, these catalysts can differentiate between the two faces of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol. The choice of ligand and metal can even allow for an "enantioswitchable" process, where a subtle change in the ligand structure can invert the stereochemistry of the product. acs.org

Oxazaborolidine Catalysis (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (e.g., BH₃-THF or catecholborane). wikipedia.orgnih.govyoutube.com This system is highly reliable for producing secondary alcohols with high enantiomeric excess (ee). youtube.com The catalyst, derived from a natural amino acid like proline, coordinates to the ketone's oxygen, activating it as a Lewis acid, while also coordinating to the borane, activating it as a hydride donor. This dual activation within a chiral environment ensures high stereocontrol. youtube.com

Catalyst SystemReductantSubstrate TypeTypical Enantiomeric Excess (ee)Reference
[RuCl₂(arene)]₂ / Chiral Amino Alcohol LigandIsopropanolAryl Alkyl Ketones>90% wikipedia.org
Rh(I) / Chiral α-amino Thioamide LigandIsopropanolElectron-poor Aryl Ketonesup to 97% acs.org
(S)-CBS OxazaborolidineBH₃-THFAryl Methyl Ketones91–98% nih.gov
(R)-CBS OxazaborolidineCatecholboraneSimple KetonesHigh wikipedia.org

Asymmetric C-C Bond Formations Involving Ketone Substrates

Beyond reduction, the ketone functionality serves as a handle for asymmetric C-C bond formation, creating tertiary alcohols or α-substituted ketones with high enantiopurity.

Catalytic Asymmetric Additions to the Carbonyl: The electrophilic carbonyl carbon is a prime target for nucleophilic attack. The use of chiral catalysts can direct this addition to create chiral tertiary alcohols. A notable example is the catalytic enantioselective allylboration of ketones. acs.org In this reaction, a chiral copper-phosphine complex can catalyze the addition of an allylboronate to a ketone, yielding chiral tertiary homoallylic alcohols with high enantioselectivity. acs.org Similar strategies could be applied to this compound to introduce various alkyl, allyl, or aryl groups enantioselectively.

Asymmetric α-Functionalization: The α-position of the ketone can be functionalized by first converting the ketone into a nucleophilic enol or enolate. However, modern methods allow for direct coupling reactions. For instance, a nickel-catalyzed asymmetric reductive acyl cross-coupling has been developed to synthesize α,α-disubstituted ketones. acs.org This method couples acid chlorides with racemic secondary benzyl (B1604629) chlorides, creating a new C-C bond at the α-position with high enantioselectivity under mild, base-free conditions. acs.org Biocatalytic approaches using enzymes like aldolases can also forge C-C bonds by coupling a ketone donor with an aldehyde acceptor. researchgate.net

Reaction TypeCatalyst SystemReagentsProduct TypeReference
AllylborationCuF / Chiral Phosphine (B1218219) Ligand (e.g., iPr-DuPHOS)AllylboronateChiral Tertiary Homoallylic Alcohol acs.org
Reductive Acyl Cross-CouplingNiCl₂(dme) / Chiral Bis(oxazoline) LigandAcid Chloride, Benzyl Chloride, Mn⁰Enantioenriched α-Aryl-α-alkyl Ketone acs.org
Aldol (B89426) AdditionAldolase EnzymesAldehyde (acceptor)β-Hydroxy Ketone researchgate.net

C-H Functionalization Catalysis Directed by Ketone or Fluorophenyl Groups

Transition metal-catalyzed C-H functionalization has become a powerful tool for molecular editing. rsc.orgresearchgate.net The ketone and fluorophenyl moieties in the target molecule can act as directing groups (DGs), enabling site-selective activation of otherwise inert C-H bonds. rsc.org

Ketone as a Directing Group: The oxygen atom of the ketone can coordinate to a transition metal center (e.g., Ru, Pd, Rh), positioning the catalyst to activate a C-H bond at the ortho-position of the fluorophenyl ring. rsc.orgacs.org This leads to the formation of a five-membered metallacycle intermediate, which can then react with various coupling partners. This strategy has been widely used for ortho-alkylation, -arylation, and -alkenylation of aromatic ketones. acs.org For example, ruthenium catalysts can facilitate the addition of the ortho C-H bond across olefins. acs.org

Remote C(sp³)–H Functionalization: While ortho-C–H activation is common, recent advances have enabled the functionalization of more remote C(sp³)–H bonds on the aliphatic chain. nih.govnih.gov These reactions often employ a transient directing group strategy, where a catalyst reversibly forms an imine with the ketone. This new directing group then steers a palladium catalyst to activate β- or γ-C–H bonds on the ethyl or cyclopentyl parts of the molecule. nih.govnih.gov

Fluorophenyl Group as a Directing Moiety: The fluorine atom itself is generally a weak coordinating atom. However, in substrates containing other potential directing groups like pyridyl or pyrazolyl rings, the electronic nature of the fluorophenyl ring can influence the reactivity and selectivity of C-H activation processes. nih.govbeilstein-journals.orgresearchgate.net Palladium-catalyzed C-H fluorination has also emerged as a method to introduce additional fluorine atoms, although this typically requires a separate directing group. nih.gov

Reaction TypeDirecting GroupCatalystC-H PositionProductReference
Ortho-AlkylationKetone CarbonylRuH₂(CO)(PPh₃)₃Aryl C(sp²)-Hortho-Alkyl Aryl Ketone rsc.org
Ortho-ArylationKetone Carbonyl[Ru(p-cymene)Cl₂]₂Aryl C(sp²)-Hortho-Aryl Aryl Ketone acs.org
γ-ArylationTransient α-Amino AcidPd(OAc)₂ / 2-Pyridone LigandAlkyl C(sp³)-Hγ-Aryl Ketone nih.gov
β-ArylationTransient Amino AcidCationic Pd(II) / MPANA LigandAlkyl C(sp³)-Hβ-Aryl Ketone nih.gov

Cycloaddition and Annulation Reactions with Ketone Substrates

Ketones are versatile substrates for cycloaddition and annulation reactions, which are powerful methods for constructing cyclic and polycyclic systems.

[2+2] Photocycloaddition (Paterno-Büchi Reaction): Upon photochemical excitation, the ketone carbonyl can undergo a [2+2] cycloaddition with an alkene to form a four-membered ether ring known as an oxetane. youtube.comyoutube.com This reaction provides a direct route to complex heterocyclic structures. The regioselectivity and stereoselectivity of the reaction can be influenced by the electronic nature of the alkene and the spin multiplicity of the excited ketone. youtube.com

Annulation Reactions: Annulation reactions build a new ring onto an existing structure. While the target molecule itself is not primed for common annulations like the Robinson annulation, it could be easily converted into a suitable precursor. For example, α,β-desaturation would yield an enone, a classic substrate for the Robinson annulation (a Michael addition followed by an intramolecular aldol condensation) to build a new six-membered ring. libretexts.org Similarly, conversion to an α,β-unsaturated ketone would make it a candidate for the Danheiser annulation, which uses a silylallene to form a five-membered ring. wikipedia.org Other related strategies include phosphine-catalyzed [3+2] and [4+2] annulations of 1,2-allenic ketones with activated alkenes to form cyclopentenyl and cyclohexenyl ketones. nih.govrhhz.net

Decarbonylation Catalysis of Ketones

Catalytic decarbonylation is the removal of a carbonyl group as carbon monoxide (CO), resulting in the formation of a C-C bond between the groups formerly attached to the carbonyl. This C-C bond cleavage reaction can be a powerful tool for skeletal editing. amanote.comwhiterose.ac.uk

For this compound, decarbonylation would yield 1-cyclopentyl-2-(4-fluorophenyl)ethane. This transformation is typically catalyzed by transition metals such as rhodium, platinum, or nickel and often requires high temperatures. whiterose.ac.uk The reaction can be challenging for unstrained acyclic ketones. However, the presence of a directing group near the carbonyl can facilitate the reaction by bringing the metal catalyst into proximity, promoting oxidative addition into the C-C bond. whiterose.ac.uk More recent methods have employed dual nickel/photoredox catalysis for deacylative arylation and alkynylation of ketones, which proceeds via C-C bond cleavage to form an alkyl radical that is then coupled. nih.gov Another novel strategy involves an iridium-catalyzed reaction driven by aromatization, where the acyl group is removed from the ketone and transformed into a pyrazole. nih.gov

Role as Ligands or Precursors in Novel Catalytic Systems

Beyond being a substrate, the ketone itself can play an active role in a catalytic system, either as a ligand that modulates a metal's activity or as a precursor to other catalytically relevant species.

Ketones as Ligands: The oxygen atom of the ketone possesses lone pairs of electrons, allowing it to function as a Lewis base and coordinate to a metal center. wikipedia.orgacs.org This coordination can occur in an η¹ fashion (a simple sigma donation from the oxygen) or an η² fashion (involving the C=O π-system), particularly with electron-rich, low-valent metals. wikipedia.org This binding can stabilize catalytic intermediates or influence the steric and electronic environment of the catalyst, thereby affecting its activity and selectivity.

Ketones as Catalyst Activators: In some catalytic cycles, particularly in palladium-catalyzed cross-coupling, a Pd(II) precatalyst must be reduced to the active Pd(0) species. Enolizable ketones have been shown to act as effective activators in this process. In the presence of a base, the ketone can reduce the Pd(II) complex to generate the catalytically active Pd(0). ua.edu

Precursors to Ligands: Ketones are versatile synthetic intermediates that can be used to generate more complex ligands. For example, 1,3-diketones, which can be synthesized from simple ketones, are precursors to a wide variety of important ligands, such as acetylacetonate (B107027) (acac). These diketones can be deprotonated to form bidentate ligands that create stable chelate complexes with many transition metals, forming the basis for numerous catalysts. hector-fellow-academy.de

Environmental Fate and Degradation Pathways Academic Research Focus

Photochemical Degradation Studies under Simulated Environmental Conditions

The presence of an aromatic ketone chromophore in Cyclopentyl 2-(4-fluorophenyl)ethyl ketone suggests that it will absorb ultraviolet (UV) radiation, making photochemical degradation a likely pathway for its transformation in the environment. The rate and products of this degradation are influenced by the specific environmental conditions, such as the presence of water, pH, and reactive oxygen species.

Research on the photolysis of aryl alkyl ketones indicates that they can undergo several photochemical reactions, including photoreduction and α-cleavage. acs.org The excited triplet state of the ketone is often the key reactive species in these transformations. rsc.org In the context of this compound, absorption of UV light could lead to the cleavage of the bond between the carbonyl group and the cyclopentyl ring or the ethyl group.

The photochemical degradation of this compound is likely to be pH-dependent, with reaction rates potentially increasing at higher pH values, as observed with other fluorinated aromatic compounds. nih.gov The presence of hydroxyl radicals (•OH), which are highly reactive species found in sunlit natural waters, is expected to significantly accelerate the degradation of the compound. nih.gov

Table 1: Predicted Photochemical Degradation Products of this compound Based on Analogous Compounds

Predicted ProductFormation PathwayReference Compound(s)
4-Fluorobenzoic acidα-cleavage and subsequent oxidationAryl alkyl ketones
Cyclopentanecarboxylic acidα-cleavage and subsequent oxidationAryl alkyl ketones
Fluoride ionDefluorination of the aromatic ringFluorinated phenols, Sitagliptin
Hydroxylated derivativesReaction with hydroxyl radicalsFluoxetine, Fluorinated phenols

Biotransformation by Microbial Systems and Identification of Metabolites

Microbial degradation is a critical process in determining the environmental persistence of organic compounds. The biotransformation of this compound is anticipated to be initiated by microbial enzyme systems capable of metabolizing ketones and fluorinated aromatic compounds.

The microbial degradation of ketones often proceeds via Baeyer-Villiger monooxygenases (BVMOs), which catalyze the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. nih.gov This ester is then susceptible to hydrolysis by esterases, breaking the molecule into smaller, more readily biodegradable fragments. For this compound, a BVMO could act on either side of the carbonyl group, leading to different ester intermediates.

The presence of the 4-fluorophenyl group is a significant factor in the biotransformation of this compound. While the carbon-fluorine bond is generally stable, microorganisms have evolved pathways to metabolize some fluorinated compounds. worktribe.comnih.gov Studies on the biotransformation of fluorophenyl pyridine (B92270) carboxylic acids by the fungus Cunninghamella elegans, a model organism for mammalian drug metabolism, have shown that hydroxylation of the fluorinated aromatic ring can occur. worktribe.comnih.govworktribe.com The position of the fluorine atom on the aromatic ring influences the extent and site of hydroxylation. worktribe.comworktribe.com In the case of 4-fluorobiphenyl, the primary metabolite was 4-fluoro-4′-hydroxybiphenyl, indicating that hydroxylation occurred on the non-fluorinated ring. researchgate.net For compounds where the typical site of hydroxylation is blocked by fluorine, as in 5-(4'-fluorophenyl)-5-phenylhydantoin, hydroxylation occurs on the other phenyl ring. nih.gov

Based on these analogous studies, the biotransformation of this compound by microbial systems is likely to involve initial oxidation of the alkyl or aryl portions of the molecule, potentially followed by cleavage of the ketone. The fluorinated aromatic ring may undergo hydroxylation, although the fluorine atom at the para position might direct this to other positions on the ring or hinder this process altogether.

Table 2: Potential Metabolites of this compound from Microbial Biotransformation

Potential MetaboliteEnzymatic ReactionAnalogous Transformation
1-(4-Fluorophenyl)propan-1-olKetone reductionMicrobial reduction of ketones
4-Fluorobenzoic acidOxidation of the ethyl side chainMicrobial oxidation of alkylbenzenes
4-FluorophenolHydroxylation of the aromatic ringBiotransformation of fluorobiphenyl
Hydroxylated fluorophenyl derivativesCytochrome P450-mediated hydroxylationMetabolism of fluorophenyl pyridine carboxylic acids

Adsorption and Mobility in Environmental Compartments

The movement of this compound through soil and sediment is governed by its adsorption to solid phases and its solubility in water. The chemical structure of the compound, with both hydrophobic (cyclopentyl and fluorophenyl groups) and polar (ketone) moieties, suggests it will exhibit moderate sorption to soil organic matter and clay minerals.

The sorption of organic compounds in soil is often correlated with the soil's organic carbon content. hnu.edu.cn Aromatic compounds, in particular, can interact with soil organic matter through partitioning and specific interactions such as π-π interactions. hnu.edu.cn The presence of the ketone group may also allow for hydrogen bonding with soil components.

Studies on the mobility of other aromatic compounds in soil indicate that factors such as soil composition, pH, and the presence of other organic and inorganic substances can influence their movement. nih.govresearchgate.netnih.gov The fluorinated nature of this compound is also a key consideration. Organofluorine compounds are known for their persistence in the environment due to the strength of the carbon-fluorine bond. numberanalytics.comwikipedia.org This persistence can lead to their accumulation in soil and water. numberanalytics.com The mobility of organofluorine compounds in soil can be influenced by their polarity and the nature of the fluorine substitution. purdue.edu

Given its predicted moderate hydrophobicity, this compound is expected to have limited mobility in soils with high organic matter content. However, in sandy soils with low organic matter, there is a higher potential for leaching into groundwater.

Table 3: Factors Influencing the Adsorption and Mobility of this compound in Soil

Environmental FactorPredicted Influence on AdsorptionPredicted Influence on MobilityRationale based on Analogous Compounds
Soil Organic Matter ContentIncreaseDecreaseHydrophobic partitioning of the cyclopentyl and fluorophenyl groups.
Clay ContentIncreaseDecreasePotential for surface interactions with the ketone group.
Soil pHMinorMinorThe compound is not expected to ionize significantly at typical environmental pH ranges.
Presence of Co-contaminantsVariableVariableCo-existing metals and organic pollutants can alter sorption behavior. nih.gov

Green Synthesis Implications for Waste Minimization and Process Efficiency

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated through this lens, with a focus on waste minimization and process efficiency.

Traditional methods for the synthesis of alkyl aryl ketones often involve Friedel-Crafts acylation, which typically requires stoichiometric amounts of a Lewis acid catalyst, leading to significant waste generation. chemistryviews.org More modern and greener approaches to ketone synthesis focus on catalytic methods that are more atom-economical and use less hazardous reagents.

For instance, palladium-catalyzed carbonylative cross-coupling reactions have been developed for the efficient synthesis of alkyl aryl ketones from aryl halides and alkyl halides with carbon monoxide. chemistryviews.org These methods often operate under milder conditions and with higher selectivity, reducing the formation of byproducts. Another approach could involve the catalytic arylation of cyclopentanone (B42830) derivatives.

A patent for the synthesis of cyclopentyl phenyl ketone describes a process with fewer by-products and lower cost, which could be adapted for the synthesis of the fluorinated analog. google.com The use of renewable starting materials, where possible, would further enhance the green credentials of the synthesis. For example, cyclopentanone can be derived from hemicellulose, a component of biomass. researchgate.net

Table 4: Comparison of Synthetic Routes for Alkyl Aryl Ketones from a Green Chemistry Perspective

Synthetic MethodAdvantages for Green ChemistryDisadvantages
Friedel-Crafts AcylationWell-established methodologyUse of stoichiometric Lewis acids, generation of acidic waste.
Palladium-Catalyzed Carbonylative CouplingHigh atom economy, catalytic process, milder conditions.Use of a precious metal catalyst, handling of carbon monoxide gas.
Catalytic Arylation of KetonesDirect C-H functionalization, potentially high atom economy.May require specific directing groups and catalysts.
Solvent-Free/Mechanochemical SynthesisReduced solvent waste, potentially lower energy consumption.May not be suitable for all substrates, scalability can be a challenge.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes to Cyclopentyl 2-(4-fluorophenyl)ethyl ketone and its Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the fields of pharmaceuticals and materials science. The structure of this compound possesses a potential stereocenter at the carbon atom alpha to the carbonyl group. Future research should prioritize the development of novel asymmetric synthetic routes to access specific stereoisomers of this ketone and its analogues.

Promising strategies could include:

Catalytic Asymmetric Hydrogenation: This technique could be applied to an unsaturated precursor, such as an α,β-unsaturated ketone. Iridium-catalyzed asymmetric hydrogenation has proven effective for producing chiral 2-substituted cyclopentyl aryl ketones with high yields and stereoselectivities. acs.orgresearchgate.net Applying a similar methodology could yield enantiomerically enriched this compound.

Enantioselective Protonation: Palladium-catalyzed decarboxylative protonation of α-aryl-β-keto allyl esters has been successful in the asymmetric synthesis of tertiary α-aryl cyclopentanones. nih.gov This approach could be adapted to generate the chiral center with high enantioselectivity.

Organocatalysis: The use of chiral secondary amines or N-heterocyclic carbenes in cascade reactions has enabled the asymmetric synthesis of densely functionalized cyclopentanones. nih.gov Such multicatalytic, one-pot processes could offer an efficient pathway to chiral derivatives of the target ketone from simple starting materials.

The development of these routes would not only provide access to the specific chiral compounds but also contribute valuable methodologies to the broader field of asymmetric synthesis.

Potential Asymmetric Synthesis StrategyKey Catalyst TypeRelevant PrecursorExpected Outcome
Asymmetric HydrogenationChiral Iridium Complexα,β-Unsaturated KetoneEnantiomerically enriched target ketone
Decarboxylative ProtonationChiral Palladium Complexα-aryl-β-keto allyl esterEnantiomerically pure α-chiral ketone
Organocatalytic CascadeChiral Amine / NHC1,3-dicarbonyl & α,β-unsaturated aldehydeDensely functionalized chiral cyclopentanone (B42830)

Exploration of Unconventional Reactivity and Novel Reaction Pathways

Beyond its synthesis, the inherent reactivity of the ketone's functional groups offers numerous avenues for exploration. Research into unconventional reaction pathways can unlock novel molecular scaffolds and functionalization patterns that are inaccessible through traditional methods.

Key areas for future investigation include:

C-H Bond Functionalization: Recent advances in transition-metal catalysis allow for the direct functionalization of C-H bonds that are typically unreactive. rsc.org The ketone carbonyl could act as a directing group to achieve site-selective arylation, alkylation, or amination at the ortho-position of the fluorophenyl ring or at the β-position of the cyclopentyl ring. uchicago.eduuchicago.edu

Umpolung (Reactivity Inversion): The natural electrophilicity of the carbonyl carbon and nucleophilicity of the α-carbon can be inverted using specific reagents and catalysts. acs.orgspringernature.com A hypervalent iodine-mediated umpolung, for instance, could enable the oxidative α-functionalization of the ketone with a wide range of external nucleophiles, a transformation that challenges conventional enolate chemistry. acs.org

C-C Bond Cleavage and Rearrangement: "Cut and Sew" transformations, which involve the cleavage and reformation of C-C bonds, could lead to significant molecular rearrangements. nih.gov Applying a ligand-promoted, palladium-catalyzed redox-relay Heck reaction could potentially homologate the aryl ketone into long-chain ketones and aldehydes by cleaving the Ar-C(O) bond. nih.gov Similarly, deacylative cross-coupling reactions could use the ketone as an alkylating agent, opening pathways to diverse alkyl-tethered arenes. nih.gov

High-Throughput Screening for Catalytic Discoveries Involving the Target Ketone

High-throughput screening (HTS) is a powerful tool for accelerating the discovery of new catalysts and reactions. This compound can serve as a model substrate in HTS campaigns to identify novel catalytic systems for a variety of transformations.

Future HTS research could focus on:

Developing Novel Assays: The creation of sensitive and reliable assays is crucial for HTS. Colorimetric or fluorescence-based methods can be designed to detect the consumption of the ketone or the formation of a specific product. nih.govacs.org For example, assays using reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or para-methoxy-2-amino benzamidoxime (B57231) (PMA) can quantify ketone concentration in microtiter plates, enabling the rapid screening of large catalyst libraries. nih.govrsc.org

Screening for New Reductases and Oxidases: The ketone can be used as a substrate to screen libraries of enzymes (e.g., alcohol dehydrogenases) or synthetic catalysts for highly selective reduction to the corresponding alcohol or for other oxidative transformations. nih.govacs.org

Discovering Catalysts for C-H Functionalization: HTS methodologies can be employed to discover new catalysts that can selectively activate and functionalize the various C-H bonds within the molecule, a significant challenge in synthetic chemistry.

Advanced Computational Methodologies for Prediction and Design of Novel Reactivity and Materials

Computational chemistry offers a powerful lens through which to predict and understand chemical reactivity, guiding experimental efforts and accelerating discovery.

Future computational studies on this compound could involve:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction mechanisms, elucidate the origins of stereoselectivity in asymmetric syntheses, and predict the regioselectivity of functionalization reactions. acs.orgacs.orgresearchgate.net Such calculations can provide crucial insights into transition state energies, helping to rationalize experimental outcomes and predict the feasibility of unexplored reaction pathways. acs.org

Catalyst Design and Optimization: Molecular modeling and machine learning algorithms can be used to design new catalysts tailored for specific transformations of the target ketone. numberanalytics.comnih.gov By simulating catalyst-substrate interactions, researchers can identify promising ligand structures or catalyst compositions to enhance activity and selectivity, thereby reducing the trial-and-error nature of catalyst development. numberanalytics.comresearchgate.net

Predictive Modeling of Reaction Performance: By creating libraries of related ketone substrates and analyzing their performance in specific reactions, quantitative structure-activity relationship (QSAR) models can be developed. escholarship.org These models, which correlate molecular descriptors with reaction outcomes like enantioselectivity, can predict the performance of new, untested substrates and guide the design of experiments. escholarship.org

Expanding Derivatization for Diverse Chemical Libraries with Tailored Properties

The target ketone is an ideal starting point for the generation of diverse chemical libraries. By systematically modifying its structure, a wide array of new compounds can be synthesized and screened for valuable properties in fields such as medicinal chemistry, agrochemicals, and materials science.

Key derivatization strategies for future exploration include:

Carbonyl Group Transformations: The ketone functionality is a versatile handle for numerous reactions. Reductive amination can produce a range of secondary and tertiary amines. The Wittig reaction or related olefination methods can convert the carbonyl into a carbon-carbon double bond, providing access to various alkenes.

α-Position Functionalization: The carbon atoms adjacent to the carbonyl group can be functionalized through enolate chemistry. This includes classical reactions like aldol (B89426) condensations and alkylations, as well as modern cross-coupling methods to introduce aryl or vinyl groups. acs.org

β-Position Functionalization: Advanced palladium-catalyzed redox cascade strategies have emerged that allow for the direct alkenylation or alkylation of the less reactive β-position of ketones, providing access to structures that are difficult to synthesize via traditional methods. uchicago.eduuchicago.edu

Reactions on the Aromatic Ring: The fluorine atom on the phenyl ring can be a site for nucleophilic aromatic substitution, or the ring itself can undergo further electrophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups.

Q & A

Q. What retrosynthetic strategies are recommended for synthesizing cyclopentyl 2-(4-fluorophenyl)ethyl ketone?

A retrosynthetic approach involves disconnecting the ketone via Michael addition. Ethyl vinyl ketone can serve as a Michael acceptor, reacting with a cyclopentyl anion nucleophile. The cyclopentyl anion can be generated using strong bases like LDA (Lithium Diisopropylamide) under anhydrous conditions. Subsequent protonation and purification via column chromatography yield the target ketone .

Q. How can the structural integrity of this compound be validated post-synthesis?

Use a combination of NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm the presence of the cyclopentyl, fluorophenyl, and ketone moieties. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For purity assessment, HPLC with UV detection (λ = 254 nm) is recommended, with a C18 column and acetonitrile/water mobile phase gradient .

Advanced Research Questions

Q. What methodologies are effective for identifying and quantifying impurities in this compound samples?

HPLC coupled with hybrid ion trap/time-of-flight mass spectrometry (HPLC-IT-TOF/MS) enables impurity profiling. For example, anhydride derivatives (e.g., o-chlorobenzoylcyclopentene) can be detected via exact mass measurements and fragmentation patterns. Preparative HPLC isolates impurities for structural elucidation using 2D-NMR techniques .

Q. How can researchers evaluate the biological activity of fluorophenyl-containing ketones like this compound?

Design structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents on the fluorophenyl or cyclopentyl groups. Use in vitro assays (e.g., enzyme inhibition or receptor-binding assays) to compare activity. For instance, fluoro-hydroxy ketones in related compounds have shown bioactivity in prior studies, suggesting similar frameworks could be tested for antimicrobial or CNS activity .

Q. What role does the 4-fluorophenyl group play in the compound’s reactivity?

The electron-withdrawing fluorine increases the electrophilicity of the ketone, enhancing its reactivity in nucleophilic additions. Comparative studies using non-fluorinated analogs (e.g., phenyl instead of 4-fluorophenyl) can quantify this effect via kinetic experiments (e.g., Grignard reaction rates) or computational modeling (DFT calculations) .

Q. How can mechanistic insights into enzymatic interactions with this ketone be investigated?

Use isotopic labeling (e.g., ¹⁸O or ²H) to trace metabolic pathways in enzymatic assays. For example, studies on C-S lyase enzymes with fluorophenyl hydrazono derivatives demonstrated ~1:1 stoichiometric ratios between substrates and products, which could be adapted to study ketone metabolism .

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